Axl-IN-6
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Overview
Description
Axl-IN-6 is a potent and selective inhibitor of the Axl receptor tyrosine kinase, which is a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases. Axl is commonly overexpressed in various cancers and is associated with tumor growth, metastasis, drug resistance, and poor overall survival. The inhibition of Axl has emerged as a promising strategy for cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Axl-IN-6 involves the design and synthesis of diphenylpyrimidine-diamine derivativesThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the purification of the final product through techniques such as crystallization, chromatography, and recrystallization to obtain a compound suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
Axl-IN-6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can potentially enhance or alter its biological activity .
Scientific Research Applications
Axl-IN-6 has a wide range of scientific research applications, including:
Mechanism of Action
Axl-IN-6 exerts its effects by inhibiting the Axl receptor tyrosine kinase. The mechanism involves the binding of this compound to the ATP-binding site of the Axl kinase domain, preventing the phosphorylation and activation of Axl. This inhibition disrupts the downstream signaling pathways, including the PI3K/AKT, SRC/FAK, and GRB2/RAS/RAF pathways, which are involved in cell proliferation, survival, migration, and invasion . The inhibition of Axl also reduces the epithelial to mesenchymal transition (EMT), thereby decreasing tumor invasiveness and metastasis .
Comparison with Similar Compounds
Axl-IN-6 can be compared with other Axl inhibitors such as:
Bemcentinib: A selective Axl inhibitor that has shown efficacy in preclinical and clinical studies for various cancers.
Gilteritinib: Another Axl inhibitor that also targets other kinases and is used in the treatment of acute myeloid leukemia.
LDC1267: A potent and specific Axl inhibitor with high selectivity and efficacy.
Uniqueness of this compound
This compound is unique due to its high potency and selectivity towards Axl kinase. It has demonstrated remarkable activity against Axl with an inhibitory concentration (IC50) in the nanomolar range, making it a promising candidate for further development as a therapeutic agent .
Properties
Molecular Formula |
C32H36N4O |
---|---|
Molecular Weight |
492.7 g/mol |
IUPAC Name |
8-(4-propan-2-yloxyphenyl)-N-[(7S)-7-pyrrolidin-1-yl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl]quinazolin-2-amine |
InChI |
InChI=1S/C32H36N4O/c1-22(2)37-29-16-11-24(12-17-29)30-7-5-6-26-21-33-32(35-31(26)30)34-27-13-8-23-9-14-28(15-10-25(23)20-27)36-18-3-4-19-36/h5-8,11-13,16-17,20-22,28H,3-4,9-10,14-15,18-19H2,1-2H3,(H,33,34,35)/t28-/m0/s1 |
InChI Key |
SACMJOUEIQIULE-NDEPHWFRSA-N |
Isomeric SMILES |
CC(C)OC1=CC=C(C=C1)C2=CC=CC3=CN=C(N=C32)NC4=CC5=C(CC[C@@H](CC5)N6CCCC6)C=C4 |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2=CC=CC3=CN=C(N=C32)NC4=CC5=C(CCC(CC5)N6CCCC6)C=C4 |
Origin of Product |
United States |
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